

# Application Notes and Protocols for Gold Nanoparticle Synthesis using Disodium Citrate Sesquihydrate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Disodium citrate sesquihydrate*

Cat. No.: *B8208729*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Gold nanoparticles (AuNPs) are of significant interest in various scientific and biomedical fields due to their unique optical, electronic, and catalytic properties. Their applications range from diagnostics and bio-imaging to drug delivery and therapeutics. The Turkevich method, a widely used chemical reduction technique, offers a simple and reliable approach for synthesizing spherical AuNPs. This protocol details the synthesis of AuNPs using **disodium citrate sesquihydrate** as both a reducing and stabilizing agent. By carefully controlling the reaction parameters, the size and dispersity of the resulting nanoparticles can be effectively tuned.

## Materials and Equipment

| Materials                                                                                                             | Equipment                            |
|-----------------------------------------------------------------------------------------------------------------------|--------------------------------------|
| Hydrogen tetrachloroaurate(III) trihydrate<br>(HAuCl <sub>4</sub> ·3H <sub>2</sub> O)                                 | Heating mantle with magnetic stirrer |
| Disodium citrate sesquihydrate<br>(Na <sub>2</sub> C <sub>6</sub> H <sub>6</sub> O <sub>7</sub> ·1.5H <sub>2</sub> O) | Round-bottom flask (100 mL)          |
| Deionized water (18.2 MΩ·cm)                                                                                          | Condenser                            |
| Magnetic stir bar                                                                                                     |                                      |
| Graduated cylinders                                                                                                   |                                      |
| Pipettes and pipette tips                                                                                             |                                      |
| Glassware (beakers, flasks)                                                                                           |                                      |
| Spectrophotometer (for UV-Vis analysis)                                                                               |                                      |
| Dynamic Light Scattering (DLS) instrument                                                                             |                                      |
| Transmission Electron Microscope (TEM)                                                                                |                                      |

## Experimental Protocols

### Preparation of Stock Solutions

- Gold(III) Chloride Solution (1 mM): Dissolve 33.9 mg of hydrogen tetrachloroaurate(III) trihydrate in 100 mL of deionized water. Store in an amber bottle to protect from light.
- **Disodium Citrate Sesquihydrate** Solution (34 mM): Dissolve 200.7 mg of **disodium citrate sesquihydrate** in 25 mL of deionized water. It is recommended to prepare this solution fresh before each synthesis.

### Synthesis of Gold Nanoparticles (Turkevich Method)

- To a 100 mL round-bottom flask, add 50 mL of the 1 mM gold(III) chloride solution.
- Place a magnetic stir bar in the flask and set it up on a heating mantle with a condenser attached.

- Heat the solution to a rolling boil while stirring vigorously.
- Once boiling, rapidly inject a specific volume of the 34 mM **disodium citrate sesquihydrate** solution (refer to Table 1 for volume-dependent size control).
- Observe the color change of the solution. It will transition from a pale yellow to colorless, then to a grayish-blue, and finally to a deep ruby red, which indicates the formation of gold nanoparticles.[1][2]
- Continue heating and stirring for an additional 15-20 minutes to ensure the reaction is complete.
- Remove the flask from the heat and allow it to cool to room temperature with continued stirring.
- Store the synthesized gold nanoparticle colloid at 4°C for future use.

## Data Presentation

The size of the synthesized gold nanoparticles is primarily controlled by the molar ratio of the citrate reducing agent to the gold precursor.[3][4] Increasing the concentration of citrate leads to the formation of smaller nanoparticles.[3]

Table 1: Effect of **Disodium Citrate Sesquihydrate** Volume on Gold Nanoparticle Size

| Volume of 34 mM<br>Disodium Citrate<br>Sesquihydrate (mL) | Molar Ratio (Citrate:Au) | Approximate Nanoparticle<br>Diameter (nm) |
|-----------------------------------------------------------|--------------------------|-------------------------------------------|
| 1.0                                                       | 0.68                     | ~50                                       |
| 1.5                                                       | 1.02                     | ~30                                       |
| 2.5                                                       | 1.70                     | ~20                                       |
| 5.0                                                       | 3.40                     | ~15                                       |

Note: The values presented are approximate and can be influenced by reaction conditions such as heating rate and stirring speed. For precise size determination, characterization using TEM

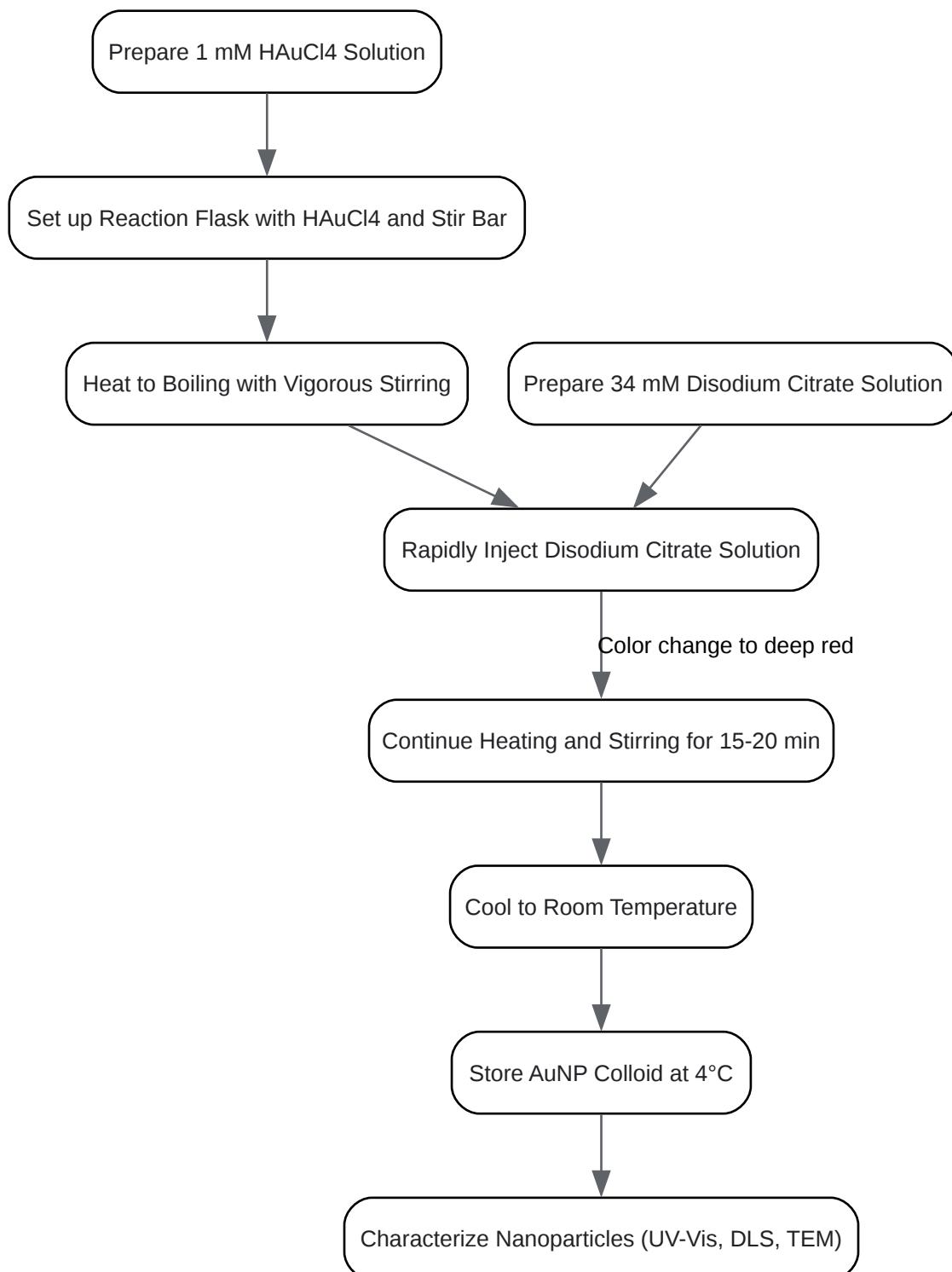
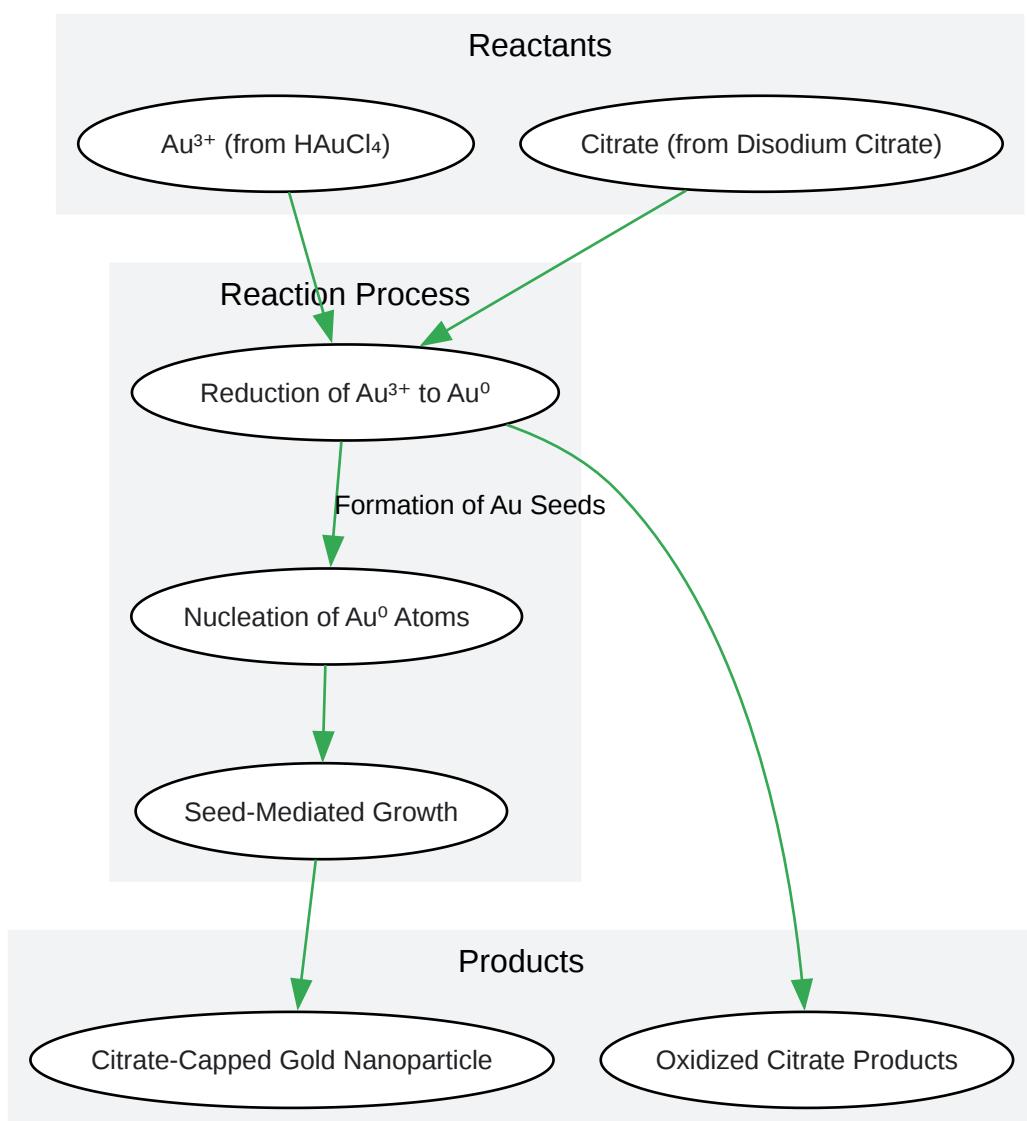

and DLS is essential.

Table 2: Characterization Parameters of Synthesized Gold Nanoparticles

| Molar Ratio<br>(Citrate:Au) | Average Diameter<br>(nm) | Polydispersity<br>Index (PDI) | $\lambda_{\text{max}}$ (nm) |
|-----------------------------|--------------------------|-------------------------------|-----------------------------|
| 0.68                        | 50 ± 5                   | < 0.3                         | ~535                        |
| 1.02                        | 30 ± 3                   | < 0.2                         | ~528                        |
| 1.70                        | 20 ± 2                   | < 0.2                         | ~522                        |
| 3.40                        | 15 ± 2                   | < 0.2                         | ~520                        |

Note: PDI values below 0.2 are indicative of a monodisperse nanoparticle population.[\[4\]](#)[\[5\]](#) The  $\lambda_{\text{max}}$  (wavelength of maximum absorbance) is obtained from UV-Vis spectroscopy and is characteristic of the surface plasmon resonance of the gold nanoparticles.

## Experimental Workflow




[Click to download full resolution via product page](#)

Caption: Experimental workflow for gold nanoparticle synthesis.

## Signaling Pathways and Logical Relationships

The synthesis of gold nanoparticles via the Turkevich method involves the reduction of gold ions ( $\text{Au}^{3+}$ ) to neutral gold atoms ( $\text{Au}^0$ ) by citrate ions. The citrate also acts as a capping agent, adsorbing to the nanoparticle surface and providing electrostatic stabilization, which prevents aggregation. The process is generally understood to occur through a seed-mediated growth mechanism. Initially, small gold seed particles are formed, and subsequently, the remaining gold ions are reduced on the surface of these seeds, leading to particle growth.



[Click to download full resolution via product page](#)

Caption: Chemical pathway of gold nanoparticle formation.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Facile synthesis of concentrated gold nanoparticles with low size-distribution in water: temperature and pH controls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Turkevich Method for Synthesizing Gold Nanoparticles | A Comprehensive Guide | Nanopartz<sup>IND</sup> [nanopartz.com]
- 4. Synthesis of Precision Gold Nanoparticles Using Turkevich Method [jstage.jst.go.jp]
- 5. Comparative analysis of synthesis techniques for citrate-capped gold nanoparticles: insights into optimized wet-chemical approaches for controlled morphology and stability - Nanoscale (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Gold Nanoparticle Synthesis using Disodium Citrate Sesquihydrate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8208729#protocol-for-gold-nanoparticle-synthesis-using-disodium-citrate-sesquihydrate-as-a-reducing-agent>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)